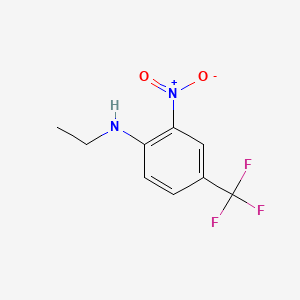

N-Ethyl-2-nitro-4-(trifluoromethyl)aniline

Description

Contextualization within Nitroaniline and Trifluoromethylated Compound Classes

N-Ethyl-2-nitro-4-(trifluoromethyl)aniline belongs to two significant classes of organic compounds: nitroanilines and trifluoromethylated compounds. Each class imparts distinct chemical properties that contribute to the utility of the molecule.

Nitroaniline Derivatives: Aromatic nitro compounds have historically been central to organic synthesis, serving as precursors for a vast range of materials, including dyes and pharmaceuticals. chemistry-chemists.comscispace.com Aniline (B41778) derivatives, which contain an amino group on a benzene (B151609) ring, are foundational components for agrochemicals, dyes, and medicines. ontosight.ai The presence of a nitro group (NO₂) on the aniline ring significantly influences the molecule's electronic properties and reactivity. It acts as a strong electron-withdrawing group, which can activate the aromatic ring for certain types of reactions and is a key functional group that can be readily transformed into other functionalities, most notably an amino group, through reduction. scispace.com This versatility makes nitroanilines crucial intermediates in multi-step syntheses.

Trifluoromethylated Compounds: The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a widely used strategy in medicinal and agricultural chemistry. The unique properties of fluorine, such as its high electronegativity and small size, mean that a CF₃ group can significantly alter a molecule's physical and chemical characteristics. It often enhances metabolic stability, increases lipophilicity (the ability to dissolve in fats), and can improve a compound's binding affinity to biological targets. The synthesis of molecules containing the trifluoromethyl group has been a subject of extensive research, leading to the development of specialized reagents and methods. rsc.org Trifluoromethylated anilines, in particular, are recognized as important structural motifs in a variety of biologically active compounds. wikipedia.orgnih.gov

| Compound Class | Key Structural Feature | Significance in Chemical Synthesis |

|---|---|---|

| Nitroanilines | Aniline ring substituted with one or more nitro (NO₂) groups. | Versatile intermediates; the nitro group is strongly electron-withdrawing and can be easily converted to other functional groups (e.g., amines). chemistry-chemists.comscispace.com |

| Trifluoromethylated Compounds | Molecule containing one or more trifluoromethyl (CF₃) groups. | Used to enhance metabolic stability, lipophilicity, and biological activity in pharmaceuticals and agrochemicals. wikipedia.orgnih.gov |

Significance of this compound in Organic Synthesis and Applied Chemistry

The primary significance of this compound lies in its role as a specialized building block for creating more complex molecules. bldpharm.com Its parent compound, 2-nitro-4-trifluoromethylaniline, is a valuable starting material for producing crop protection agents, dyes, and medicinal products. google.com The N-ethyl substitution provides a specific modification point for building larger molecular scaffolds.

In organic synthesis, this compound is an intermediate. The nitro group can be reduced to an amine, creating a diamine structure that is a common precursor for heterocyclic compounds—a class of molecules prevalent in pharmaceuticals. The trifluoromethyl group is retained to impart its beneficial properties to the final product, while the ethyl group on the nitrogen atom can influence solubility and steric interactions during subsequent reactions.

The structural similarity of this compound to the dinitroaniline class of herbicides, such as Trifluralin (B1683247), highlights its relevance in the agrochemical industry. wikipedia.orgwikipedia.org Dinitroaniline herbicides are known to work by inhibiting root growth in weeds and have been in use for decades. frontiersin.orgcambridge.org Research and development in this area involve the synthesis of new analogues to improve efficacy and selectivity, and intermediates like this compound are crucial for these efforts.

Historical Overview of Research Trajectories on this compound and Analogues

The research trajectory of this compound is closely tied to the broader history of dinitroaniline and organofluorine chemistry, particularly in the development of agrochemicals.

The journey began with the discovery of the herbicidal properties of substituted 2,6-dinitroanilines in 1960. cambridge.org This led to the commercialization of Trifluralin in the 1960s, which was the first organofluorine compound to be used as an agrochemical. wikipedia.orgnih.gov The success of Trifluralin spurred extensive research into other dinitroaniline derivatives, exploring how different substitutions on the aniline ring affect herbicidal activity. wikipedia.orgfrontiersin.org

The synthesis of these molecules became a key focus. Early work on trifluoromethylation chemistry dates back to the late 19th and early 20th centuries, but methodologies for efficiently creating trifluoromethylated anilines advanced significantly throughout the 20th century. Patents from the late 1980s and 1990s detail various processes for preparing key precursors, such as 2-nitro-4-trifluoromethylaniline, often through the amination of halogenated nitrobenzene (B124822) derivatives. google.comgoogle.com For example, a 1990 patent describes a process for producing 2-nitro-4-trifluoromethylaniline in high yield by reacting 4-chloro-3-nitro-benzotrifluoride with aqueous ammonia (B1221849). google.com These synthetic advancements made crucial intermediates more accessible for further derivatization, including N-alkylation to produce compounds like this compound, enabling the exploration of a wider range of chemical structures for applied uses.

| Date/Period | Key Development |

|---|---|

| 1892 | Frédéric Swarts develops an early synthetic method for introducing trifluoromethyl groups into organic compounds. |

| 1927 | F. Lehmann begins the systematic investigation of the relationship between trifluoromethyl groups and biological activity. |

| 1960 | The herbicidal properties of substituted 2,6-dinitroaniline (B188716) compounds are first reported. cambridge.org |

| 1960s | Trifluralin is commercialized in the United States, becoming a widely used pre-emergence herbicide. wikipedia.orgnih.gov |

| 1990 | A patent is published detailing an improved process for the preparation of 2-nitro-4-trifluoromethylaniline. google.com |

| 1990s-Present | Ongoing research into nitroaniline derivatives as key intermediates for pharmaceuticals, agrochemicals, and dyes, with various synthetic methods being developed. google.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-ethyl-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-13-7-4-3-6(9(10,11)12)5-8(7)14(15)16/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYBRXYMSSZKPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067549 | |

| Record name | Benzenamine, N-ethyl-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30377-62-9 | |

| Record name | N-Ethyl-2-nitro-4-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30377-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-ethyl-2-nitro-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-ethyl-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-ethyl-2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Ethyl-2-nitro-4-trifluoromethylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN87AU4DNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways Leading to N Ethyl 2 Nitro 4 Trifluoromethyl Aniline

Established Synthetic Routes to N-Ethyl-2-nitro-4-(trifluoromethyl)aniline

The traditional synthesis of this compound relies on well-documented reaction mechanisms, including nucleophilic aromatic substitution and electrophilic nitration. These routes are effective due to the electronic properties of the substituents on the benzene (B151609) ring.

Nucleophilic Aromatic Substitution Approaches on Halogenated Precursors

One of the most direct and common methods for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway utilizes a halogenated benzene ring that is highly activated towards nucleophilic attack.

The reaction proceeds with a precursor such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene. nist.gov The strong electron-withdrawing nature of both the nitro group (-NO₂) and the trifluoromethyl group (-CF₃) significantly reduces the electron density of the aromatic ring. This activation is particularly effective at the positions ortho and para to the electron-withdrawing groups, making the carbon atom attached to the chlorine atom highly electrophilic. nih.gov

The mechanism involves the attack of the nucleophile, ethylamine (B1201723) (CH₃CH₂NH₂), on the carbon atom bearing the chlorine atom. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized over the aromatic system and is stabilized by the nitro and trifluoromethyl groups. In the final step, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound.

A patented process for a similar compound, 2-nitro-4-trifluoromethylaniline, involves reacting 4-chloro-3-nitro-benzotrifluoride with excess aqueous ammonia (B1221849) at elevated temperatures (80 to 150°C), sometimes in the presence of a copper catalyst. google.com By analogy, the reaction with ethylamine would proceed under similar conditions, likely in a polar solvent or under pressure, to achieve a high yield.

| Precursor | Reagent | Conditions | Product | Reference |

| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | Ethylamine | Elevated temperature and pressure, polar solvent | This compound | google.com, nih.gov |

Nitration of N-Ethylaniline Derivatives

An alternative established route involves the direct nitration of an N-ethylaniline derivative. The starting material for this pathway is N-Ethyl-4-(trifluoromethyl)aniline. clearsynth.com In this electrophilic aromatic substitution reaction, the key is to control the regioselectivity of the nitration.

The amino group (-NH-CH₂CH₃) is a strong activating group and an ortho-, para-director. However, direct nitration of anilines with strong acids like a nitric acid/sulfuric acid mixture can be problematic, often leading to oxidation of the aniline (B41778) and the formation of a significant amount of the meta-substituted product due to the formation of the anilinium ion in the acidic medium.

To overcome these issues, a common strategy involves the protection of the amino group via acylation. The N-ethylamino group is first converted to an N-ethylacetamido group by reacting it with acetic anhydride. This protecting group is still an ortho-, para-director but is less activating, which prevents oxidation and provides better regiocontrol. Since the para position is already blocked by the trifluoromethyl group, the nitration will be directed exclusively to the ortho position.

The nitration is then carried out on the N-acetylated intermediate. Following the introduction of the nitro group at the 2-position, the acetyl protecting group is removed by hydrolysis (e.g., with ethanolic potassium hydroxide) to yield this compound. google.com A patent for the synthesis of the related 2-nitro-4-trifluoromethylaniline explicitly details this sequence of acylation, nitration, and subsequent deacylation. google.com

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1. Protection | N-Ethyl-4-(trifluoromethyl)aniline | Acetic Anhydride | N-Acetyl-N-ethyl-4-(trifluoromethyl)aniline | google.com |

| 2. Nitration | N-Acetyl-N-ethyl-4-(trifluoromethyl)aniline | Nitric Acid / Acetic Anhydride | N-Acetyl-N-ethyl-2-nitro-4-(trifluoromethyl)aniline | google.com |

| 3. Deprotection | N-Acetyl-N-ethyl-2-nitro-4-(trifluoromethyl)aniline | Ethanolic Potassium Hydroxide | This compound | google.com |

Introduction of Trifluoromethyl Group onto Aniline Scaffolds

A third, though less common and more synthetically challenging, approach would be the introduction of the trifluoromethyl group onto a pre-existing aniline scaffold, such as N-Ethyl-2-nitroaniline. bldpharm.comsigmaaldrich.com Direct C-H trifluoromethylation of aromatic rings is a complex field of organic synthesis.

These reactions often require specific catalysts, such as copper or palladium complexes, and specialized trifluoromethylating agents (e.g., "Langlois" reagent, Umemoto's reagents, or CF₃I with a radical initiator). Achieving high regioselectivity on a substituted aniline like N-Ethyl-2-nitroaniline would be a significant challenge. The directing effects of the N-ethylamino and nitro groups would need to be carefully considered to favor substitution at the 4-position. Given the ready availability of precursors with the trifluoromethyl group already in place, this route is generally not the preferred industrial or laboratory method for preparing this compound.

Advanced Synthetic Techniques and Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles have been applied to the synthesis of aniline derivatives, offering improvements over traditional methods.

Microwave-Assisted Synthesis of Related Aniline Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and cleaner product formation compared to conventional heating. mdpi.com

This technique is highly applicable to the nucleophilic aromatic substitution route (Section 2.1.1). Studies have shown that microwave heating can efficiently drive SNAr reactions on activated aryl halides to produce anilines, often without the need for transition metal catalysts or organic solvents. tandfonline.com The reaction between 1-chloro-2-nitro-4-(trifluoromethyl)benzene and ethylamine could be performed in a microwave reactor, likely completing in minutes rather than hours. nih.gov The rapid, localized heating provided by microwaves can overcome the activation energy barrier for the reaction more efficiently than conventional oil bath heating.

| Reaction Type | Substrates | Conditions | Advantages | Reference |

| SNAr | Activated Aryl Halide, Amine | Microwave Irradiation (e.g., 140°C, 20 min) | Rapid reaction times, high yields, potential for solvent-free conditions | tandfonline.com |

| Amide Synthesis | Carboxylic Acid, Aniline | Microwave Irradiation (e.g., 150°C, up to 2h) | Higher yields, clean product formation | mdpi.com |

Catalyst-Free and Solvent-Minimizing Methodologies

In line with the principles of green chemistry, recent research has focused on developing synthetic methods that eliminate the need for catalysts and minimize or avoid the use of volatile organic solvents.

The SNAr synthesis of this compound is inherently well-suited to these approaches. Because the aromatic ring is so strongly activated by the nitro and trifluoromethyl groups, the reaction with ethylamine does not typically require a catalyst. Furthermore, research has demonstrated that nucleophilic aromatic substitutions on highly activated substrates like chloronitrobenzenes can be performed effectively under solvent-free conditions. researchgate.net In such a procedure, a mixture of the solid aryl halide and the liquid amine (or a solution of it) is heated, and the reaction proceeds in the molten state or at the interface of the reactants, often giving excellent yields. researchgate.net

Similarly, advancements in nitration chemistry have explored catalyst-free and solvent-free methods. For instance, novel nitrating systems using reagents like tert-butyl nitrite (B80452) (TBN) can achieve C-nitration of N-alkyl anilines under metal-free and acid-free conditions, with the choice of solvent controlling the reaction's chemoselectivity. rsc.orgrsc.org Researchers have also developed one-step, solvent-free nitration processes for aromatic compounds, further reducing the environmental footprint of such transformations. leadingedgeonly.com These advanced methods represent a greener path toward the synthesis of the precursors needed for this compound.

Mechanistic Investigations of this compound Formation

The formation of this compound via the two proposed synthetic routes proceeds through distinct and well-established reaction mechanisms.

Mechanism of Nucleophilic Aromatic Substitution

The reaction of 4-chloro-3-nitrobenzotrifluoride (B52861) with ethylamine is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism , specifically an addition-elimination mechanism . libretexts.orgnih.gov This mechanism is characteristic of aromatic systems that are activated by strong electron-withdrawing groups, such as the nitro (-NO₂) and trifluoromethyl (-CF₃) groups present in the substrate.

The key steps of the mechanism are:

Nucleophilic Attack: The ethylamine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom. This is the rate-determining step of the reaction. The attack is facilitated by the electron-deficient nature of the aromatic ring, which is caused by the inductive and resonance effects of the nitro and trifluoromethyl groups. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . libretexts.org

Formation of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization provides significant stabilization to the intermediate.

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group). A second molecule of ethylamine can act as a base to remove the proton from the nitrogen atom.

Research on the reaction of the structurally similar 4-chloro-3,5-dinitrobenzotrifluoride (B147460) with aniline derivatives has provided kinetic evidence supporting this addition-elimination mechanism. The reaction was found to follow second-order kinetics, consistent with a bimolecular rate-determining step. researchgate.net

Mechanism of Electrophilic Aromatic Substitution

The nitration of N-ethyl-4-(trifluoromethyl)aniline proceeds through a classic electrophilic aromatic substitution (EAS) mechanism. The key electrophile in this reaction is the nitronium ion (NO₂⁺) , which is typically generated in situ from the reaction of nitric acid and a strong acid catalyst like sulfuric acid.

The mechanism involves the following steps:

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Electrophilic Attack: The electron-rich aromatic ring of N-ethyl-4-(trifluoromethyl)aniline attacks the nitronium ion. The position of the attack is directed by the substituents on the ring. The N-ethyl group is an activating ortho-, para-director due to its ability to donate electron density to the ring through resonance. The trifluoromethyl group is a deactivating meta-director due to its strong electron-withdrawing inductive effect. The directing effect of the N-ethyl group is generally stronger, favoring substitution at the ortho and para positions relative to it. Since the para position is already occupied by the trifluoromethyl group, the attack is directed to the ortho position.

Formation of the Sigma Complex (Arenium Ion): The attack of the electrophile leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the aromatic ring.

Deprotonation and Re-aromatization: A base (such as the HSO₄⁻ ion or a water molecule) removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final product, this compound.

The regioselectivity of this reaction is a critical aspect. The interplay between the activating N-ethyl group and the deactivating trifluoromethyl group ultimately determines the position of nitration. ulisboa.pt

Chemical Reactivity and Transformation Mechanisms of N Ethyl 2 Nitro 4 Trifluoromethyl Aniline

Reduction Chemistry of the Nitro Group in N-Ethyl-2-nitro-4-(trifluoromethyl)aniline

The reduction of the nitro group is a fundamental transformation for aromatic nitro compounds, providing a primary route to the corresponding anilines. These anilines are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. jsynthchem.com

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes to their corresponding amino derivatives. wikipedia.org This process typically involves the use of a metal catalyst and a hydrogen source. For this compound, this transformation yields N-ethyl-4-(trifluoromethyl)benzene-1,2-diamine.

The reaction proceeds via the adsorption of the nitro compound onto the catalyst surface, followed by the sequential reduction of the nitro group. Common catalysts for this transformation include transition metals such as palladium, platinum, and nickel. wikipedia.orgrsc.org Raney nickel, palladium-on-carbon (Pd/C), and platinum(IV) oxide are frequently utilized due to their high activity and selectivity. wikipedia.org The choice of catalyst and reaction conditions (e.g., temperature, pressure, solvent) can be optimized to achieve high yields and purity of the desired amino product.

Table 1: Common Catalysts for Hydrogenation of Aromatic Nitro Compounds

| Catalyst | Typical Conditions | Selectivity |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, RT-100°C, various solvents | High for aniline (B41778) formation |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, RT, acidic/neutral media | Very active, good selectivity |

| Raney Nickel | H₂ gas, elevated temp/pressure | Cost-effective, high activity |

The hydrogenation of this compound is expected to proceed smoothly under standard catalytic hydrogenation conditions to afford the corresponding diamine, a valuable building block in synthetic chemistry.

In molecules with multiple reducible functional groups, chemoselectivity is a critical consideration. This compound contains a trifluoromethyl group, which is generally stable to most reduction conditions aimed at the nitro group. However, achieving selectivity in more complex derivatives is paramount.

Several methodologies have been developed for the chemoselective reduction of aromatic nitro groups in the presence of other sensitive functionalities. researchgate.net These methods often employ specific reagents that preferentially react with the nitro group.

Metal-Based Reagents: Systems like samarium(0) metal with a catalytic amount of 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromide have shown high efficiency and selectivity for reducing aromatic nitro groups. organic-chemistry.org Similarly, the use of inexpensive carbonyl iron powder in water provides a mild and environmentally friendly option. organic-chemistry.org

Boron-Based Reagents: The combination of bis(pinacolato)diboron (B136004) (B₂pin₂) and potassium tert-butoxide offers a metal-free approach for the chemoselective reduction of nitroarenes. organic-chemistry.org Another mild method utilizes tetrahydroxydiboron (B82485) in water, which can be catalyzed by 4,4'-bipyridine (B149096) for a rapid reaction at room temperature. organic-chemistry.org Sodium borohydride, typically unreactive towards nitro groups, can be activated with transition metal complexes like Ni(PPh₃)₄ to become an effective reducing system. jsynthchem.com

These methods provide a toolkit for selectively reducing the nitro group in this compound and its derivatives while preserving other functional groups.

Nucleophilic Aromatic Substitution Reactions of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those that are electron-deficient. libretexts.org The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethyl groups in this compound, activates the aromatic ring towards attack by nucleophiles. libretexts.orgnih.gov

In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. numberanalytics.com While halogens are common leaving groups, the nitro group can also be displaced, especially when the aromatic ring is highly activated by other electron-withdrawing substituents. stackexchange.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the stability of this complex is enhanced by the presence of electron-withdrawing groups. numberanalytics.com

For this compound, the nitro group at the 2-position is ortho to the activating trifluoromethyl group and para to the ethylamino group. A nucleophile can attack the carbon atom bearing the nitro group, leading to its substitution. The trifluoromethyl group at the 4-position strongly enhances the electrophilicity of the ring, facilitating the initial nucleophilic attack, which is typically the rate-determining step. nih.gov

The trifluoromethyl group's primary role in the SNAr reactions of this compound is as a powerful activating group. Due to its strong electron-withdrawing nature, it significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. libretexts.org

Unlike halogens or the nitro group, the trifluoromethyl group is generally considered a poor leaving group in SNAr reactions. Its displacement is thermodynamically and kinetically less favorable compared to the departure of a nitro group or a halide ion. Therefore, in substitution reactions involving this compound, the nitro group is the more likely substituent to be replaced by an incoming nucleophile.

Oxidation Processes and Functionalization of this compound

The oxidation of this compound can potentially occur at the ethylamino group or the aromatic ring itself. The reactivity will depend on the specific oxidizing agent and reaction conditions used.

The ethylamino group is susceptible to oxidation. Electrochemical oxidation of aniline derivatives can lead to the formation of various products, including radical cations and subsequent dimerization or coupling products. mdpi.com In the case of N-alkylanilines, oxidation can also lead to dealkylation, forming the corresponding primary amine, or functionalization of the alkyl chain. mdpi.com

Functionalization of the aromatic ring through electrophilic substitution is challenging due to the presence of two strong deactivating groups (nitro and trifluoromethyl). These groups direct incoming electrophiles to the meta positions relative to themselves. However, the strong deactivation makes such reactions difficult to achieve.

Alternatively, functionalization can be achieved through the transformation of existing substituents. As discussed, the reduction of the nitro group provides a route to an amino group, which can then be further modified, for example, through diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups. libretexts.org

Table 2: Summary of Potential Transformations

| Reaction Type | Reagents/Conditions | Potential Product(s) |

|---|---|---|

| Nitro Reduction | H₂/Pd/C | N-ethyl-4-(trifluoromethyl)benzene-1,2-diamine |

| Nucleophilic Substitution | Strong Nucleophile (e.g., MeSNa) | Substitution of the nitro group |

Electrophilic Aromatic Substitution on this compound Derivatives

The aromatic ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups. However, the N-ethylamino group, being an activating group, can direct incoming electrophiles to the positions ortho and para to it.

Given the existing substitution pattern, the potential sites for electrophilic attack are the C3, C5, and C6 positions. The directing effects of the substituents can be summarized as follows:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NHCH₂CH₃ | C1 | Activating | Ortho, Para |

| -NO₂ | C2 | Deactivating | Meta |

| -CF₃ | C4 | Deactivating | Meta |

The N-ethylamino group directs towards the C2, C4, and C6 positions. The C2 and C4 positions are already substituted. Therefore, the primary activating effect of the N-ethyl group is directed towards the C6 position. The nitro group at C2 directs incoming electrophiles to the C4 and C6 positions. The trifluoromethyl group at C4 directs to the C2 and C6 positions. Consequently, the C6 position is the most likely site for electrophilic attack, as it is activated by the N-ethylamino group and directed to by both the nitro and trifluoromethyl groups. The C3 and C5 positions are generally disfavored due to the meta-directing nature of the deactivating groups.

Other Significant Reaction Pathways Involving this compound

Beyond electrophilic aromatic substitution, this compound can undergo a variety of other chemical transformations, primarily involving the N-ethylamino and nitro functional groups.

One of the most significant reaction pathways is the reduction of the nitro group . The nitro group can be reduced to an amino group, which opens up a wide range of synthetic possibilities. This transformation is a key step in the synthesis of various heterocyclic compounds. For instance, the reduction of the nitro group in a related compound, 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, is a precursor for the synthesis of benzimidazoles. scielo.org.mxscielo.org.mx

A plausible and significant reaction pathway for this compound is its conversion to substituted benzimidazoles. This typically involves a two-step process:

Reduction of the Nitro Group: The ortho-nitro group is selectively reduced to an amino group to form N¹-ethyl-4-(trifluoromethyl)benzene-1,2-diamine. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C or Raney nickel) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Cyclization to form Benzimidazoles: The resulting ortho-diamine is a versatile intermediate that can be cyclized with various reagents to form the benzimidazole (B57391) ring system. Common cyclizing agents include aldehydes, carboxylic acids, or their derivatives. For example, reaction with an aldehyde would yield a 2-substituted-1-ethyl-5-(trifluoromethyl)-1H-benzimidazole.

This reaction pathway is particularly significant as benzimidazole derivatives are known to exhibit a wide range of biological activities and are important scaffolds in medicinal chemistry. rsc.orgrsc.orgnih.gov

Another potential reaction pathway involves the N-alkylation of the secondary amine. While the existing N-ethyl group provides some steric hindrance, further alkylation is possible under certain conditions, leading to the formation of a tertiary amine. researchgate.netresearchgate.netrsc.orgjocpr.com

The trifluoromethyl group is generally stable under most reaction conditions but can influence the reactivity of the molecule through its strong electron-withdrawing inductive effect.

| Reaction Pathway | Functional Group Involved | Key Transformation | Potential Products | Significance |

| Nitro Group Reduction | -NO₂ | Reduction to -NH₂ | N¹-ethyl-4-(trifluoromethyl)benzene-1,2-diamine | Intermediate for heterocycle synthesis |

| Benzimidazole Formation | -NH₂ (after reduction) and -NHCH₂CH₃ | Cyclization with aldehydes, etc. | 2-Substituted-1-ethyl-5-(trifluoromethyl)-1H-benzimidazoles | Access to biologically active compounds |

| N-Alkylation | -NHCH₂CH₃ | Addition of an alkyl group | N,N-dialkyl-2-nitro-4-(trifluoromethyl)aniline | Modification of the amine functionality |

Advanced Spectroscopic and Crystallographic Characterization of N Ethyl 2 Nitro 4 Trifluoromethyl Aniline and Its Derivatives

Vibrational Spectroscopy Applications for Structural Elucidation

The most prominent bands are associated with the nitro (NO₂) group. These are the asymmetric and symmetric stretching vibrations, which are typically strong and easily identifiable. For the related 2-nitro-4-(trifluoromethyl)aniline (B145796), these bands appear at approximately 1535 cm⁻¹ (asymmetric) and 1351 cm⁻¹ (symmetric). The presence of the electron-withdrawing trifluoromethyl (CF₃) group influences the electronic environment of the benzene (B151609) ring and, consequently, the vibrational frequencies of the attached groups.

The N-H stretching vibration of the secondary amine in N-Ethyl-2-nitro-4-(trifluoromethyl)aniline is expected to appear as a single, sharp band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the ethyl group's CH₂ and CH₃ moieties are anticipated in the 2850-2960 cm⁻¹ range. Furthermore, the aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹.

The CF₃ group has strong absorption bands associated with its stretching and bending modes. The C-F stretching vibrations are particularly intense and are expected in the 1350-1120 cm⁻¹ region. Aromatic C-C stretching vibrations within the benzene ring generally produce a series of bands in the 1400-1600 cm⁻¹ range.

A summary of the expected key FT-IR vibrational assignments is presented in the table below, based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2850 - 2960 | Medium |

| NO₂ Asymmetric Stretch | ~1535 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| NO₂ Symmetric Stretch | ~1351 | Strong |

| C-F Stretch (CF₃) | 1120 - 1350 | Strong |

Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during molecular vibrations. In many cases, vibrations that are weak in FT-IR are strong in Raman, and vice versa. For instance, the symmetric vibrations of non-polar bonds often produce strong Raman signals.

In the Raman spectrum of this compound, the symmetric stretching of the NO₂ group is expected to be a prominent feature. Based on studies of 2-nitro-4-(trifluoromethyl)aniline, this peak appears around 1351 cm⁻¹. The aromatic ring's C=C stretching vibrations also give rise to strong bands, typically observed in the 1580-1615 cm⁻¹ region.

The trifluoromethyl group's symmetric stretching and deformation modes are also Raman active and contribute to the spectrum in the fingerprint region. The C-H stretching modes of the ethyl group and the aromatic ring are observable, though often less intense than the signals from the highly polarizable nitro and aromatic systems. The C-N stretching vibration would also be present, typically in the 1250-1350 cm⁻¹ range.

Electronic Spectroscopy Insights

Electronic spectroscopy, specifically UV-Vis spectroscopy, probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.

The UV-Vis spectrum of this compound is dominated by electronic transitions involving the substituted benzene ring. The aniline (B41778) moiety acts as an electron-donating group (auxochrome), while the nitro and trifluoromethyl groups are strong electron-withdrawing groups (chromophores). This combination of groups leads to significant intramolecular charge transfer (ICT) character in the electronic transitions.

The spectrum is expected to show intense absorption bands corresponding to π → π* transitions within the aromatic system, which are shifted to longer wavelengths (a bathochromic or red shift) due to the presence of the substituents. In a non-polar solvent like cyclohexane, the parent compound 2-nitro-4-(trifluoromethyl)aniline exhibits a strong absorption maximum (λ_max) around 386 nm. This absorption is attributed to the charge transfer from the amino group and the phenyl ring to the nitro group. A second, higher-energy absorption band is observed around 237 nm.

For this compound, the ethyl group's slight electron-donating effect might cause minor shifts in these absorption maxima compared to the parent aniline. The position and intensity of these bands can also be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

| Transition | Expected λ_max (nm) | Solvent |

| π → π* (ICT) | ~386 | Cyclohexane |

| π → π* | ~237 | Cyclohexane |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable tool for determining the precise molecular structure by probing the magnetic environments of atomic nuclei, such as protons (¹H).

The ¹H NMR spectrum of this compound provides a definitive map of the proton environments in the molecule. The spectrum can be divided into two main regions: the aliphatic region for the ethyl group protons and the aromatic region for the benzene ring protons.

Aromatic Region: The three protons on the benzene ring will appear as distinct signals due to their unique electronic environments, influenced by the three different substituent groups.

The proton at the C3 position (adjacent to both the nitro and ethylamino groups) is expected to be the most downfield-shifted aromatic proton due to the strong deshielding effect of the ortho-nitro group. It would likely appear as a doublet.

The proton at the C5 position (adjacent to the CF₃ group) would also be significantly deshielded and is expected to appear as a doublet of doublets due to coupling with the H3 and H6 protons.

The proton at the C6 position (ortho to the ethylamino group) would be the most upfield-shifted of the aromatic protons and would appear as a doublet.

Aliphatic Region: The ethyl group (-CH₂CH₃) will exhibit a characteristic pattern.

The methylene (B1212753) protons (-CH₂) are adjacent to the nitrogen atom and will be deshielded, appearing as a quartet due to coupling with the three methyl protons.

The methyl protons (-CH₃) are further from the ring and will be more shielded, appearing as a triplet due to coupling with the two methylene protons.

N-H Proton: The amine proton (N-H) signal is also expected. Its chemical shift can be variable and the peak may be broad. Its presence can often be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.

The expected chemical shifts (δ) are summarized in the table below.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling |

| Aromatic (H3) | ~8.0 - 8.5 | Doublet (d) | |

| Aromatic (H5) | ~7.5 - 7.8 | Doublet of Doublets (dd) | |

| Aromatic (H6) | ~6.8 - 7.2 | Doublet (d) | |

| Amine (NH) | Variable | Singlet (s, broad) | |

| Methylene (-CH₂) | ~3.3 - 3.6 | Quartet (q) | J ≈ 7 Hz |

| Methyl (-CH₃) | ~1.3 - 1.5 | Triplet (t) | J ≈ 7 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

In a compound like this compound, the aromatic carbons exhibit distinct signals influenced by the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, and the electron-donating N-ethylamino (-NHCH₂CH₃) group. The carbon atom attached to the trifluoromethyl group is typically observed as a quartet due to spin-spin coupling with the three fluorine atoms. The carbons of the N-ethyl group will appear in the aliphatic region of the spectrum. The expected chemical shifts for the aromatic carbons are generally found between 110 and 150 ppm.

Table 1: Representative ¹³C NMR Chemical Shifts for a Structurally Related Compound, 4-Nitro-3-(trifluoromethyl)aniline (B27955). (Note: Data presented is for an analogue and serves as an estimation.)

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

| C-NH₂ | 115-120 |

| Aromatic C-H | 120-135 |

| C-CF₃ | 125-130 (quartet) |

| C-NO₂ | 145-150 |

| CF₃ | ~124 (quartet) |

This interactive table is based on typical chemical shift ranges for the functional groups present.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is highly specific for fluorine-containing compounds and provides valuable information about the chemical environment of the fluorine atoms. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group.

The chemical shift of the -CF₃ group is sensitive to the electronic effects of the substituents on the aromatic ring. In analogues such as 1-nitro-4-(trifluoromethyl)benzene, the trifluoromethyl group exhibits a chemical shift at approximately -63.18 ppm. rsc.org For N-methyl-4-nitro-N-(trifluoromethyl)aniline, the signal is observed at -58.23 ppm. rsc.org These values, relative to a standard like CFCl₃, are characteristic for a -CF₃ group attached to a nitro-substituted benzene ring.

Table 2: Representative ¹⁹F NMR Chemical Shifts for Analogous Trifluoromethyl-Substituted Nitroaromatic Compounds.

| Compound | Chemical Shift (δ) in ppm |

| 1-nitro-4-(trifluoromethyl)benzene | -63.18 rsc.org |

| N-methyl-4-nitro-N-(trifluoromethyl)aniline | -58.23 rsc.org |

This interactive table showcases typical ¹⁹F NMR chemical shifts for the -CF₃ group in similar molecular environments.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of a molecule's elemental composition by providing a highly accurate mass measurement. The molecular formula for this compound is C₉H₉F₃N₂O₂.

The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated mass can then be compared to the experimentally determined value from HRMS to confirm the molecular formula. For instance, the related compound 2-amino-5-fluorobenzotrifluoride (C₆H₅N₂OF₃) has a calculated exact mass of 178.0354 Da, which was experimentally confirmed to be 178.0350 Da, demonstrating the accuracy of the technique. rsc.org

Table 3: Molecular Weight Data for this compound.

| Parameter | Value |

| Molecular Formula | C₉H₉F₃N₂O₂ |

| Molecular Weight (Calculated) | 250.18 g/mol |

| Theoretical Exact Mass (Monoisotopic) | 250.05651 Da |

This interactive table provides the calculated molecular weight and exact mass for the title compound.

X-ray Crystallography for Solid-State Conformational and Packing Analysis

Single Crystal X-ray Diffraction Studies of this compound Analogues

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While the crystal structure of this compound itself has not been reported, studies on analogues like 4-nitro-3-(trifluoromethyl)aniline and 4-nitro-N-[(pyridin-2-yl)methylidene]aniline reveal key structural features. researchgate.netresearchgate.net

These studies show that the aniline ring is typically planar. The substituents, however, may be twisted out of the plane of the ring. For example, in 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, the pyridyl ring is twisted with a dihedral angle of 47.78(5)° relative to the benzene ring. researchgate.net The nitro group often lies nearly coplanar with the benzene ring to maximize electronic conjugation, though steric hindrance from adjacent groups can cause some torsion. The conformation of the N-ethyl group would be determined by steric and electronic factors within the crystal lattice.

Table 4: Selected Crystallographic Data for an Analogue, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.8573 (8) |

| b (Å) | 20.334 (4) |

| c (Å) | 13.629 (3) |

| β (°) | 90.57 (3) |

| Volume (ų) | 1068.9 (4) |

| Z | 4 |

This interactive table presents key crystallographic parameters for a related nitroaniline derivative.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In analogues of this compound, several types of non-covalent interactions are expected to play a crucial role.

The presence of the N-H group allows for the formation of hydrogen bonds, typically with the oxygen atoms of the nitro group of an adjacent molecule (N-H···O). These interactions are highly directional and are often a primary factor in determining the supramolecular assembly.

Computational Chemistry and Theoretical Studies on N Ethyl 2 Nitro 4 Trifluoromethyl Aniline

Quantum Chemical Calculations for Electronic and Geometric Structures

The foundation of understanding N-Ethyl-2-nitro-4-(trifluoromethyl)aniline from a theoretical standpoint lies in the calculation of its most stable three-dimensional arrangement (geometric structure) and the distribution of its electrons (electronic structure). Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are the primary tools used for these calculations.

Density Functional Theory (DFT) Approaches and Basis Set Selection

Density Functional Theory (DFT) is a mainstay of modern computational chemistry, offering a favorable balance between accuracy and computational cost. This method calculates the electronic structure of a molecule by focusing on its electron density rather than the complex wave function of the entire system. For a molecule like this compound, a common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of both DFT and Hartree-Fock theory.

The accuracy of DFT calculations is also heavily dependent on the chosen basis set , which is a set of mathematical functions used to describe the shape of the orbitals. A frequently used and robust basis set for organic molecules containing fluorine and nitrogen, such as the subject compound, is 6-311++G(d,p) . The components of this basis set notation signify:

6-311G : A triple-zeta valence basis set, providing a high degree of flexibility for valence electrons.

++ : The inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately describing anions and weak, long-range interactions.

(d,p) : The addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for the description of non-spherical electron density distributions, which is essential for molecules with complex bonding.

The combination of the B3LYP functional with the 6-311++G(d,p) basis set is well-established for providing reliable geometric and electronic data for aniline (B41778) derivatives.

Hartree-Fock (HF) Methods for Comparative Analysis

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. Unlike DFT, HF theory does not approximate the electron correlation in the same way, often leading to results that are less accurate than modern DFT functionals. However, it remains a valuable tool for comparative analysis. By calculating properties with both HF and DFT methods, researchers can gain a deeper understanding of the role of electron correlation in the electronic structure of this compound. Performing HF calculations with the same 6-311++G(d,p) basis set used in DFT studies allows for a direct and meaningful comparison of the results obtained from the two distinct theoretical approaches.

Electronic Structure Analysis and Molecular Orbitals

Once the geometry of the molecule is optimized, further analysis can reveal detailed information about its electronic characteristics and reactivity. This involves examining the frontier molecular orbitals and the nature of the chemical bonds.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Investigations

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties.

HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : Represents the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A small HOMO-LUMO gap implies that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For aniline derivatives, the distribution of HOMO and LUMO densities is typically spread across the aromatic ring and the substituent groups, indicating the sites most susceptible to electrophilic and nucleophilic attack.

| Parameter | Description | Significance in Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy means a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy means a better electron acceptor. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This analysis provides quantitative insights into the interactions between orbitals, which are key to understanding molecular stability.

NBO analysis can quantify the stabilization energy (E(2)) associated with charge transfer interactions between filled (donor) and empty (acceptor) orbitals. For this compound, significant interactions would be expected between:

The lone pair electrons on the nitrogen and oxygen atoms.

The π-orbitals of the benzene (B151609) ring.

The antibonding orbitals (σ* or π*) of adjacent bonds.

Prediction of this compound Reactivity and Reaction Pathways

The data derived from HOMO-LUMO and NBO analyses can be used to predict the reactivity of this compound. Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide a quantitative measure of the molecule's chemical behavior.

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom to attract electrons. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity to accept electrons. |

By mapping the molecular electrostatic potential (MEP) onto the electron density surface, one can visualize the electron-rich and electron-poor regions of the molecule. For this compound, negative potential (red/yellow) is expected around the oxygen atoms of the nitro group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms of the amino group, suggesting sites for nucleophilic attack. This information, combined with the frontier orbital analysis, allows for the prediction of the most likely pathways for chemical reactions.

Molecular Dynamics Simulations for Conformational Landscapes

A comprehensive understanding of the conformational landscape of this compound is crucial for elucidating its structure-property relationships. Molecular dynamics (MD) simulations are a powerful computational tool to explore the dynamic behavior and accessible conformations of a molecule over time. This technique simulates the atomic motions of a system, providing insights into its flexibility, conformational preferences, and the energy barriers between different states.

A thorough review of the scientific literature indicates that specific studies employing molecular dynamics simulations to delineate the conformational landscapes of this compound have not been extensively reported. Such a study would be of significant value, as the orientation of the ethyl, nitro, and trifluoromethyl groups relative to the aniline core will profoundly influence the molecule's electronic and optical properties.

A hypothetical molecular dynamics simulation study of this compound would likely involve the following:

Force Field Selection: Choosing an appropriate force field that accurately describes the intramolecular and intermolecular interactions of this substituted aniline.

System Setup: Placing the molecule in a simulation box, solvated with an appropriate solvent to mimic experimental conditions.

Simulation Protocol: Performing energy minimization, followed by equilibration and production runs at a specific temperature and pressure.

Data Analysis: Analyzing the trajectory to identify dominant conformations, calculate dihedral angle distributions, and construct a potential of mean force (PMF) to map the energy landscape associated with key rotational degrees of freedom.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Theoretical calculations, particularly those based on quantum mechanics, are instrumental in predicting and understanding the NLO properties of molecules. These studies can guide the design of new materials with enhanced NLO responses.

The calculations were performed using the B3LYP functional with two different basis sets, 6-311++G(d,p) and 6-311G(d). The results of these theoretical investigations are summarized in the table below.

| Property | B3LYP/6-311++G(d,p) | B3LYP/6-311G(d) |

|---|---|---|

| Dipole Moment (μ) in Debye | 7.35 | 7.18 |

| First-Order Hyperpolarizability (β) in esu | 1.89 x 10-30 | 1.75 x 10-30 |

Data sourced from a computational study on the related compound 4-nitro-3-(trifluoromethyl)aniline (B27955).

The significant dipole moment and first-order hyperpolarizability values calculated for 4-nitro-3-(trifluoromethyl)aniline suggest that this class of molecules, characterized by a π-conjugated system with electron-donating (amino) and electron-withdrawing (nitro and trifluoromethyl) groups, possesses promising NLO properties. The presence of the trifluoromethyl group is known to enhance the electron-accepting nature of the nitro group, which can lead to a larger intramolecular charge transfer and consequently, a higher NLO response.

Further theoretical studies specifically on this compound would be beneficial to quantify the effect of the N-ethyl group on the NLO properties and to provide a more direct understanding of its potential for NLO applications.

Applications of N Ethyl 2 Nitro 4 Trifluoromethyl Aniline in Specialized Chemical Synthesis

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The strategic placement of reactive and modifying groups on the aniline (B41778) ring allows N-Ethyl-2-nitro-4-(trifluoromethyl)aniline to serve as a crucial intermediate in the synthesis of complex organic structures, particularly certain agrochemicals. The trifluoromethyl-substituted aniline core is a key component in several phenylpyrazole insecticides.

For instance, the synthesis of the widely used insecticide Fipronil relies on the precursor 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-5-amino-3-cyano-4-(trifluoromethylsulfinyl)pyrazole. The starting material for this complex heterocyclic structure is 2,6-dichloro-4-(trifluoromethyl)aniline. The synthesis pathways to create such precursors often involve multi-step processes starting from simpler trifluoromethyl-anilines, which undergo nitration, halogenation, and reduction steps. This compound represents a key structural motif in this class of intermediates, where the nitro group can be chemically reduced to an amine and the ethyl group can be modified or cleaved as needed for the final molecular architecture.

Precursor in the Synthesis of Dyes and Pigments

Aniline derivatives are foundational to the dye industry, and this compound is a suitable precursor for the synthesis of certain azo dyes. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), are the largest class of synthetic colorants. The synthesis typically involves a two-step process: diazotization followed by a coupling reaction.

In this process, the primary or secondary amino group of an aniline derivative, known as the diazo component, is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is then reacted with a coupling component, which is an electron-rich species like another aniline or a phenol, to form the stable azo dye.

This compound can serve as the diazo component. The presence of the electron-withdrawing nitro and trifluoromethyl groups on the aromatic ring increases the stability and reactivity of the resulting diazonium salt, which can lead to high yields and clean coupling reactions. The final color and properties of the dye are determined by the specific coupling partner used. For example, coupling with a naphthol derivative would produce a dye with a distinct chromophore. The trifluoromethyl group often enhances the lightfastness and thermal stability of the resulting dye, making it suitable for applications requiring durable coloration, such as in synthetic fibers and high-performance plastics. A notable example of a similar structure used in dye manufacturing is Disperse Red 1, which is N-Ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline.

Utilization in the Development of Specialty Chemicals

The structural framework of this compound is highly relevant to the agrochemical sector, particularly in the development of dinitroaniline herbicides. wikipedia.org This class of herbicides functions by inhibiting root and shoot growth in susceptible weeds.

A prominent example is the herbicide Benfluralin, which has the chemical name N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline. nih.govherts.ac.uk The synthesis of Benfluralin and related compounds involves the introduction of two nitro groups onto the 4-(trifluoromethyl)aniline (B29031) core. This compound serves as a close structural analog and potential intermediate in these synthetic pathways. A plausible route would involve an additional nitration step to introduce a second nitro group at the 6-position, followed by modification of the N-alkyl groups if necessary. The presence of the trifluoromethyl group is critical for the herbicidal activity of these compounds.

| Related Dinitroaniline Herbicide | Chemical Name | Structural Relation to Precursor |

| Benfluralin | N-butyl-N-ethyl-2,6-dinitro-4-(trifluoromethyl)aniline | Contains the N-ethyl and 4-(trifluoromethyl)aniline core; requires an additional nitro group and N-butyl group. |

| Trifluralin (B1683247) | N,N-dipropyl-2,6-dinitro-4-(trifluoromethyl)aniline | Contains the 4-(trifluoromethyl)aniline core; requires two nitro groups and N,N-dipropyl substitution. |

| Ethalfluralin | N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)aniline | Contains the N-ethyl and 4-(trifluoromethyl)aniline core; requires an additional nitro group and a different second N-alkyl group. |

Synthesis of this compound Derivatives with Tailored Properties

The chemical versatility of this compound allows it to be a starting point for a range of derivatives with customized properties for research and industrial applications. Modifications can be targeted at the nitrogen substituent or the aromatic ring.

The secondary amine group (-NH-CH₂CH₃) is a key site for chemical modification. Further N-alkylation can be achieved to produce tertiary amines, which are valuable intermediates in their own right. rsc.org This is typically accomplished through reactions with alkyl halides or via reductive amination with aldehydes or ketones. For instance, reacting this compound with butyl bromide in the presence of a base would yield N-butyl-N-ethyl-2-nitro-4-(trifluoromethyl)aniline, a direct precursor to the dinitroaniline herbicide family. These reactions allow for the introduction of a wide variety of alkyl and functionalized groups, enabling the fine-tuning of the molecule's physical and chemical properties, such as solubility and reactivity.

The aromatic ring of this compound can undergo electrophilic aromatic substitution to introduce additional functional groups, although the reaction conditions must be carefully controlled due to the presence of both activating and deactivating groups. byjus.com

Directing Effects: The N-ethylamino group is an activating, ortho-, para- directing group. However, the ortho- positions (relative to the amino group) are already substituted (with a nitro group) or sterically hindered. The para- position is occupied by the trifluoromethyl group. The nitro and trifluoromethyl groups are both strongly deactivating and meta- directing. youtube.com This complex interplay of electronic effects dictates the position of any new substituent.

Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) can significantly alter the biological activity and chemical properties of the molecule. byjus.com Given the directing effects, halogenation would likely occur at the positions meta to the nitro and trifluoromethyl groups, which are the 3- and 5-positions.

Sulfonylation: The introduction of a sulfonyl group (-SO₂R) or a sulfonic acid group (-SO₃H) is another important modification. masterorganicchemistry.com This is typically achieved using a sulfonyl chloride or fuming sulfuric acid. These groups are strongly electron-withdrawing and can increase the water solubility of the molecule, a desirable property for certain dye or pharmaceutical applications.

| Derivative Type | Synthetic Modification | Potential Reagents | Example of Resulting Structure |

| N-Substituted Analogue | N-Alkylation | Butyl bromide, Benzyl chloride | N-Butyl-N-ethyl-2-nitro-4-(trifluoromethyl)aniline |

| Ring-Substituted (Halogenation) | Electrophilic Bromination | Br₂ / FeBr₃ | 3-Bromo-N-ethyl-2-nitro-4-(trifluoromethyl)aniline |

| Ring-Substituted (Sulfonylation) | Sulfonation | Fuming H₂SO₄ | This compound-3-sulfonic acid |

Exploration of N Ethyl 2 Nitro 4 Trifluoromethyl Aniline in Materials Science Research

Development of Electron Transport Materials using N-Ethyl-2-nitro-4-(trifluoromethyl)aniline Analogues

In the field of organic electronics, particularly in devices like Organic Light Emitting Diodes (OLEDs), electron transport materials (ETMs) play a crucial role in balancing charge injection and transport, thereby enhancing device efficiency and stability. The suitability of a material for electron transport is largely determined by its electron mobility and the energy level of its Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For stable ETMs, a LUMO energy of ≤ -4.0 eV is generally considered a target. nih.gov

The structure of this compound incorporates strong electron-withdrawing groups (EWG), namely the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. These EWGs are known to lower the LUMO energy level of a molecule. researchgate.net This reduction in LUMO energy facilitates the injection of electrons from the cathode and can improve the electron mobility within the material. nih.gov

Research into analogues provides insight into the potential of trifluoromethyl- and nitro-substituted anilines as precursors for ETMs. For instance, a study on the synthesis of N-(nitrofluorenylidene)anilines demonstrated that derivatives synthesized from substituted anilines, including 2-trifluoromethylaniline, exhibit good properties as electron transport materials for positive charge electrophotography. These materials showed high compatibility with polycarbonate, and the 2-trifluoromethyl derivative was found to be substantially stable in repetition tests.

The theoretical foundation for this lies in the electronic properties conferred by the substituents. The presence of EWGs like -NO₂ and -CF₃ on the aniline (B41778) ring decreases the electron density on the nitrogen atom and the aromatic system, making the molecule less basic and more electron-deficient. researchgate.netdoubtnut.com This electron deficiency is a key characteristic of n-type organic semiconductors, which are essential for electron transport.

Table 1: Calculated Frontier Orbital Energies of Related Aniline Derivatives This table presents theoretical data for analogous compounds to illustrate the effect of substituents on electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Aniline | -5.77 | -0.15 | 5.62 |

| Nitrobenzene (B124822) | -7.89 | -1.78 | 6.11 |

| 4-Nitroaniline (B120555) | -6.69 | -1.82 | 4.87 |

| 3-(Trifluoromethyl)aniline | -6.32 | -0.45 | 5.87 |

Data derived from computational studies on related molecules. researchgate.net The specific values for this compound are not available but would be expected to follow these trends.

Applications in Polymer Chemistry and Functional Polymers

Polyaniline (PANI) is a well-known conducting polymer with a range of applications stemming from its unique electrical and optical properties. nih.gov However, pristine PANI often suffers from poor solubility, which limits its processability. researchgate.net A common strategy to overcome this is to synthesize PANI derivatives by introducing substituents onto the aniline monomer. researchgate.netnih.gov

The incorporation of fluorine or trifluoromethyl groups into the polyaniline backbone has been shown to enhance several key properties. For example, the chemical oxidative copolymerization of aniline with 3-fluoroaniline (B1664137) results in copolymers with increased solubility, greater thermal stability, and improved morphological control compared to the PANI homopolymer. researchgate.net The presence of the C-F bond contributes to higher thermal stability. researchgate.net Similarly, hybrid films prepared from poly(3,5-bis(trifluoromethyl)aniline) emulsions demonstrated that the introduction of fluorine atoms can influence particle size and interactions within composite materials. researchgate.net

While the polymerization of this compound itself is not documented, one can infer its potential behavior based on its structure. The presence of three different substituents (ethyl, nitro, and trifluoromethyl) would likely result in a non-regiospecific polymer structure if polymerized via standard oxidative methods. researchgate.net The steric hindrance from the ortho-nitro group and the N-ethyl group could significantly impact the polymerization process and the final polymer's characteristics, potentially leading to lower molecular weight but increased solubility in common organic solvents. nih.govrsc.org The strong electron-withdrawing nature of the nitro and trifluoromethyl groups would also be expected to influence the electronic properties, such as conductivity and redox behavior, of the resulting polymer. researchgate.net

Table 2: Properties of Fluorine-Substituted Polyaniline Derivatives

| Polymer | Monomer(s) | Key Improved Properties |

|---|---|---|

| Poly(aniline-co-3-fluoroaniline) | Aniline, 3-Fluoroaniline | Increased solubility, Greater thermal stability, Enhanced electrical characteristics |

| Poly(3-fluoroaniline) | 3-Fluoroaniline | Better solubility and thermal stability than PANI |

| Fluorinated PANI/GPTMS Hybrid Film | 3,5-bis(trifluoromethyl)aniline | Modified particle size and inorganic interactions |

Data sourced from research on fluorinated PANI derivatives. researchgate.net

Utilization as Promoters in Resin Curing Processes

In polymer chemistry, particularly in the context of thermosetting resins like epoxies, curing agents and accelerators (promoters) are essential for controlling the cross-linking reaction. Amine-based compounds are widely used as curing agents and accelerators. threebond.co.jppolymerinnovationblog.com The reactivity of an amine in the epoxy curing process is largely dependent on its basicity and steric hindrance; the lone pair of electrons on the nitrogen atom initiates the ring-opening of the epoxide. doubtnut.com

This compound is an N-substituted aniline. Such compounds, particularly tertiary amines, are known to act as accelerators for the epoxy-amine reaction. polymerinnovationblog.comresearchgate.net However, the specific aniline is a secondary amine and possesses two strong electron-withdrawing groups (-NO₂ and -CF₃) directly attached to the aromatic ring. These groups significantly reduce the electron density on the ring and, consequently, on the nitrogen atom's lone pair. doubtnut.com This decrease in electron density leads to a reduction in the basicity of the aniline.

A lower basicity generally translates to lower reactivity as a primary curing agent. Therefore, this compound would be expected to be a very slow curing agent if used alone. However, this characteristic could be advantageous for its use as a promoter in latent curing formulations. threebond.co.jp Latent curing agents are compounds that are relatively inactive at room temperature but become reactive upon heating. The reduced reactivity of this aniline derivative at ambient temperatures could provide a longer pot life for the resin mixture, with curing initiated at elevated temperatures. The kinetics of such a system would be influenced by the specific resin and other components in the formulation. researchgate.netresearchgate.netmdpi.com

Table 3: Factors Influencing Amine Reactivity in Epoxy Curing

| Factor | Influence on Reactivity | Relevance to this compound |

|---|---|---|

| Basicity | Higher basicity generally leads to higher reactivity. | The -NO₂ and -CF₃ groups reduce basicity, likely slowing the curing reaction. |

| Steric Hindrance | Bulky groups near the amine can slow the reaction. | The ortho-nitro group and N-ethyl group introduce steric hindrance. |

| Electron Density | Higher electron density on the nitrogen atom increases nucleophilicity and reactivity. | Electron-withdrawing groups decrease electron density on the nitrogen. |

General principles derived from literature on epoxy curing kinetics. doubtnut.comresearchgate.net

Potential in Optoelectronic and Liquid Crystalline Materials

The molecular structure of this compound, featuring a combination of electron-donating (N-ethylamino) and strong electron-accepting (nitro, trifluoromethyl) groups, creates a "push-pull" system. Such systems are of significant interest for non-linear optical (NLO) applications because they can exhibit large molecular hyperpolarizability, a prerequisite for second-harmonic generation. dtic.milresearchgate.netnih.govnih.gov Nitroaniline derivatives, in particular, are among the most studied organic NLO materials. researchgate.nettandfonline.com Computational studies on fluorinated aniline derivatives have shown that they can possess considerable NLO character, suggesting potential for optoelectronic applications. researchgate.net

In the field of liquid crystals (LCs), molecular shape and polarity are determining factors for the formation of mesophases. The introduction of fluorine atoms into a molecule can have a profound, though complex, impact on its liquid crystalline properties. nih.govresearchgate.net Fluorine substitution can influence melting points, mesophase morphology, and key physical properties like dielectric and optical anisotropy. researchgate.netnih.govresearchgate.net While some fluorinated compounds show a suppression of smectic phases, others exhibit enhanced or entirely new mesophases. nih.govresearchgate.net